1-(4-Fluoro-3-mercaptophenyl)propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9FOS |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(4-fluoro-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9FOS/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5,12H,4H2,1H3 |
InChI Key |
HWPYMYWVPMWTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)F)S |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Fluoro 3 Mercaptophenyl Propan 2 One
Retrosynthetic Disconnection Analysis of the Propan-2-one Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For 1-(4-fluoro-3-mercaptophenyl)propan-2-one, the most logical disconnection is at the C-C bond between the aromatic ring and the carbonyl group of the propan-2-one side chain. This disconnection yields two primary synthons: a nucleophilic 4-fluoro-3-mercaptophenyl anion synthon and an electrophilic propan-2-one cation synthon.
Alternatively, a disconnection can be envisioned where the polarity is reversed, leading to an electrophilic 4-fluoro-3-mercaptophenyl cation synthon and a nucleophilic propan-2-one anion (enolate) synthon. The feasibility of each approach depends on the availability and reactivity of the corresponding synthetic equivalents.
| Disconnection Approach | Aryl Synthon | Propan-2-one Synthon | Synthetic Equivalents |
| Approach A (Standard Polarity) | 4-Fluoro-3-mercaptophenyl anion | Propan-2-one cation | Organometallic reagent (e.g., Grignard, organolithium) derived from a 4-fluoro-3-mercaptophenyl halide; Acyl chloride, anhydride (B1165640), or ester of propanoic acid. |
| Approach B (Umpolung) | 4-Fluoro-3-mercaptophenyl cation | Propan-2-one anion (enolate) | 4-Fluoro-3-mercaptophenyl halide or diazonium salt; Acetone (B3395972) or its enolate equivalent. |
Precursor Synthesis and Aromatic Functionalization Strategies
The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.
The synthesis of the 4-fluoro-3-mercaptophenyl core can be achieved through several routes, typically starting from commercially available fluorinated aromatic compounds. One common strategy involves the ortho-lithiation of 4-fluoro-thiophenol, followed by quenching with an electrophilic sulfur source. Alternatively, electrophilic aromatic substitution reactions on 1-fluoro-2-methoxybenzene can be employed to introduce the thiol group or a precursor. The synthesis of functionalized thiophenols is a well-established area of organic chemistry. acs.org
The propan-2-one moiety can be introduced using various synthetic equivalents of the acetone synthon. scitepress.orgyoutube.com The choice of reagent depends on the chosen synthetic strategy (nucleophilic or electrophilic).
| Synthon Type | Synthetic Equivalent | Application |
| Electrophilic | Propionyl chloride | Friedel-Crafts acylation |
| Propanoic anhydride | Friedel-Crafts acylation | |
| Propanoic acid | Friedel-Crafts acylation (with a strong acid catalyst) | |
| Nucleophilic | Acetone enolate | Nucleophilic substitution or coupling reactions |
| Isopropylmagnesium bromide | Grignard reaction with a suitable electrophile |
Acetone itself is a readily available and versatile chemical intermediate. wikipedia.org Its enolate can be generated using a variety of bases, such as lithium diisopropylamide (LDA), for subsequent reactions. cambridge.org
Direct Carbon-Carbon Bond Forming Reactions
The crucial step in the synthesis is the formation of the carbon-carbon bond between the aromatic ring and the propan-2-one side chain. Aryl ketones are prevalent structural motifs in many pharmaceuticals and natural products. nih.gov
Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones. organic-chemistry.org In this approach, a 4-fluoro-3-mercaptophenyl derivative (with the thiol group potentially protected) can react with an electrophilic propan-2-one synthon, such as propionyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The directing effects of the fluorine and protected thiol substituents will influence the regioselectivity of the acylation.
| Reaction | Aromatic Substrate | Acylating Agent | Catalyst |
| Friedel-Crafts Acylation | Protected 4-fluoro-3-mercaptophenol | Propionyl chloride | AlCl₃, FeCl₃, or other Lewis acids |
The thiol group is generally sensitive to oxidation and can interfere with Lewis acids, so protection (e.g., as a thioether) is often necessary before acylation. rsc.org
Modern cross-coupling reactions offer an alternative and often milder approach to forming the desired C-C bond. For instance, an organometallic derivative of 4-fluoro-3-mercaptophenol could be coupled with an appropriate electrophilic carbonyl synthon. Conversely, a 4-fluoro-3-mercaptophenyl halide could undergo a transition metal-catalyzed coupling reaction with an enolate equivalent of acetone. Transition metal-catalyzed C-C bond cleavage and subsequent coupling is an emerging powerful tool for molecular skeleton reconstruction. nih.govnih.govresearchgate.net
| Coupling Reaction | Aromatic Partner | Propan-2-one Partner | Catalyst |
| Suzuki Coupling | 4-Fluoro-3-(protected mercapto)phenylboronic acid | Not directly applicable for ketone synthesis | Palladium-based catalyst |
| Heck-type Coupling | 4-Fluoro-3-(protected mercapto)phenyl halide | Prop-1-en-2-ol derivative | Palladium-based catalyst |
While direct coupling to form the ketone is possible, a more common strategy involves coupling to form an intermediate that can then be oxidized to the desired ketone.
Thiol-Specific Introduction and Modification Approaches
The introduction of the thiol (-SH) group at a specific position on the fluorinated phenylpropanone backbone is a critical step in the synthesis of this compound. The approaches to achieve this are varied, each with its own set of advantages and challenges.
Direct mercaptation, or thiolation, involves the direct introduction of a thiol group onto the aromatic ring of a pre-existing fluorinated phenylpropanone system. This approach is often challenging due to the need for harsh reaction conditions and the potential for lack of regioselectivity. However, recent advancements in catalysis have opened new avenues for more controlled direct C-H bond functionalization. For a hypothetical direct thiolation of 1-(4-fluorophenyl)propan-2-one, a starting material that can be synthesized via Friedel-Crafts acylation of fluorobenzene (B45895), a transition-metal-catalyzed C-H activation strategy could be envisioned.
Reaction Scheme (Hypothetical):
Potential sulfur sources could include N-thio-saccharin or other electrophilic sulfur reagents. The catalyst would likely be a palladium or copper complex, which are known to facilitate C-H activation and subsequent C-S bond formation. The directing effect of the carbonyl group and the electronic influence of the fluorine atom would be critical in achieving the desired regioselectivity at the 3-position.
| Reactant | Reagent | Catalyst (Example) | Conditions (Hypothetical) | Product |
| 1-(4-fluorophenyl)propan-2-one | N-Thiosaccharin | Pd(OAc)₂ / Ligand | High Temperature, Inert Atmosphere | This compound |
This approach, while conceptually direct, would require significant optimization to overcome challenges such as catalyst deactivation, low yields, and the formation of isomeric byproducts.
A more established and often more reliable method for introducing a thiol group onto an aromatic ring is through the reduction of a corresponding sulfonyl or sulfoxide derivative. This multi-step approach offers better control over regioselectivity.
The synthesis would commence with the chlorosulfonylation of 1-(4-fluorophenyl)propan-2-one. This reaction, typically carried out with chlorosulfonic acid, would yield 4-fluoro-3-(chlorosulfonyl)phenyl)propan-2-one. The position of sulfonation is directed by the activating effect of the fluorine atom and the deactivating, meta-directing effect of the propan-2-one group.
Reaction Scheme:
Chlorosulfonylation: 1-(4-fluorophenyl)propan-2-one + ClSO₃H → 4-fluoro-3-(chlorosulfonyl)phenyl)propan-2-one
Reduction: 4-fluoro-3-(chlorosulfonyl)phenyl)propan-2-one + [Reducing Agent] → this compound
A variety of reducing agents can be employed for the conversion of the sulfonyl chloride to the thiol. Common reagents and their general conditions are summarized in the table below.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Zinc / Acid (e.g., HCl) | Room temperature to gentle heating | Inexpensive, readily available | Can sometimes lead to over-reduction or side reactions |
| Tin(II) Chloride (SnCl₂) | Acidic conditions | Milder than Zn/acid, good for sensitive substrates | Stoichiometric amounts of tin salts are produced as waste |
| Triphenylphosphine (PPh₃) / I₂ | Organic solvent | Mild conditions, high yields often reported for aryl sulfonyl chlorides | Requires stoichiometric phosphine, producing triphenylphosphine oxide as a byproduct |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, low temperature | Powerful reducing agent | Non-selective, will reduce the ketone functionality as well, requiring a protection strategy |
Given the presence of the ketone in the target molecule, a chemoselective reducing agent that does not affect the carbonyl group is essential. Therefore, methods involving triphenylphosphine or carefully controlled conditions with metal/acid systems would be preferred.
Catalytic and Green Chemistry Innovations in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. These principles are highly relevant to the synthesis of this compound.
Transition-metal catalysis, particularly with palladium and copper, has revolutionized the formation of carbon-sulfur (C-S) bonds. These cross-coupling reactions offer a powerful and versatile strategy for the synthesis of aryl thiols and their derivatives.
A plausible route to this compound using this approach would involve the coupling of a suitable thiolating agent with a pre-functionalized aromatic precursor. For instance, starting from 1-(3-bromo-4-fluorophenyl)propan-2-one, a palladium- or copper-catalyzed reaction with a thiol surrogate could be employed.
Reaction Scheme:
| Catalyst System | Thiolating Agent | Typical Conditions | Key Features |
| Palladium (e.g., Pd(dba)₂, Pd(OAc)₂) with phosphine ligands (e.g., Xantphos, dppf) | Sodium hydrosulfide (NaSH), thiourea followed by hydrolysis | Anhydrous solvent (e.g., toluene, dioxane), inert atmosphere, 80-120 °C | High efficiency, broad substrate scope, but can be sensitive to air and moisture. |
| Copper (e.g., CuI, Cu₂O) with ligands (e.g., phenanthroline, L-proline) | Potassium thioacetate followed by hydrolysis, thiols | Polar aprotic solvents (e.g., DMF, DMSO), often at higher temperatures | More economical than palladium, robust, but can require higher catalyst loadings. |
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and would need to be empirically determined for this specific substrate.
Green chemistry principles encourage the use of alternative energy sources like microwave irradiation and the reduction or elimination of volatile organic solvents.
Microwave-Assisted Synthesis: Microwave heating can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. The metal-catalyzed cross-coupling reactions described above are often amenable to microwave conditions. For example, a copper-catalyzed thiolation could potentially be completed in minutes under microwave irradiation, as opposed to hours with conventional heating.
Solvent-Free Reactions: Solvent-free, or solid-state, reactions represent a highly environmentally friendly approach. For the synthesis of this compound, a solvent-free approach could be envisioned for the reduction of the sulfonyl chloride precursor. For instance, grinding the solid sulfonyl chloride with a solid reducing agent, perhaps with a catalytic amount of a phase-transfer catalyst, could lead to the desired thiol. Zirconium chloride has been reported to catalyze the one-pot, three-component reaction of aryl aldehydes, enolizable ketones, and thiols under solvent-free conditions to afford β-aryl-β-mercaptoketones, showcasing the potential of this approach in related systems.
| Green Chemistry Approach | Potential Application in Synthesis | Advantages |
| Microwave-Assisted Synthesis | Metal-catalyzed C-S cross-coupling | Rapid reaction times, improved yields, reduced side products. |
| Solvent-Free Reaction | Reduction of sulfonyl chloride | Reduced waste, simplified workup, lower environmental impact. |
Stereoselective and Chemo-selective Synthetic Challenges
The synthesis of this compound presents several challenges related to stereoselectivity and chemoselectivity.
Stereoselectivity: The target molecule itself is achiral. However, if a chiral center were to be introduced, for example, by creating a derivative with a substituent on the propanone side chain, stereoselective synthesis would become a significant consideration. The synthesis of chiral α-aryl ketones is a well-studied area, with methods including cobalt-catalyzed semipinacol rearrangements and asymmetric transition metal-catalyzed α-arylation of ketones. These methodologies could be adapted to produce chiral analogues of the target compound.
Chemoselectivity: Chemoselectivity is a major challenge due to the presence of multiple reactive functional groups: the ketone, the thiol, and the activated aromatic ring.
Protecting Groups: The thiol group is susceptible to oxidation to a disulfide, especially in the presence of metal catalysts or under aerobic conditions. Therefore, it may be necessary to introduce the thiol functionality in a protected form, such as a thioacetate or a trityl thioether, and deprotect it in the final step of the synthesis. The ketone group is susceptible to nucleophilic attack and reduction. If harsh reducing agents are used elsewhere in the synthesis, the ketone must be protected, for example, as a ketal.
Reaction Selectivity: In reactions involving the aromatic ring, such as further electrophilic or nucleophilic aromatic substitutions, the directing effects of the fluoro, mercapto, and propan-2-one substituents would need to be carefully considered to achieve the desired regioselectivity. The thiol group can also act as a nucleophile, potentially leading to undesired side reactions.
The successful synthesis of this compound would require a carefully designed synthetic route that addresses these challenges through the strategic use of protecting groups and the selection of highly selective reagents and reaction conditions.
Chemical Reactivity and Transformation Chemistry of 1 4 Fluoro 3 Mercaptophenyl Propan 2 One
Reactions at the Ketone Moiety
The propan-2-one side chain features a carbonyl group that is susceptible to a variety of transformations common to ketones, including nucleophilic additions, reactions at the adjacent alpha-carbons via enolate intermediates, and redox reactions.
The carbonyl carbon of 1-(4-fluoro-3-mercaptophenyl)propan-2-one is electrophilic due to the polarity of the carbon-oxygen double bond, making it a prime target for nucleophiles. wikipedia.orgchemistrytalk.orgbyjus.comncert.nic.in This reactivity allows for the formation of a wide array of products through nucleophilic addition. wikipedia.orgfiveable.me
Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles often require acid catalysis to activate the carbonyl group. byjus.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated to yield the final alcohol product. byjus.comncert.nic.in
Key nucleophilic addition reactions include:
Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, yields a cyanohydrin. byjus.comncert.nic.in The cyanide ion (CN⁻) acts as the nucleophile.
Acetal and Thioacetal Formation: In the presence of an acid catalyst, alcohols add to the ketone to form hemiacetals and then acetals. Similarly, thiols react to form thioacetals. study.comchemistrysteps.com Given the intramolecular thiol group, there is a potential for intramolecular cyclization to form a heterocyclic thioacetal-like structure under appropriate conditions.
Imine and Enamine Formation: Primary amines react to form imines (Schiff bases), while secondary amines yield enamines. byjus.com These reactions often involve the elimination of a water molecule. byjus.com
Condensation reactions, such as the Aldol (B89426) condensation, are also characteristic of ketones with alpha-hydrogens. libretexts.orgvanderbilt.edu In the presence of a base, the ketone can be deprotonated to form an enolate, which can then act as a nucleophile, attacking the carbonyl carbon of another molecule. libretexts.org This dimerization reaction results in the formation of a β-hydroxy ketone, which can subsequently dehydrate upon heating to form a conjugated enone. libretexts.org
Table 1: Nucleophilic Addition and Condensation Reactions of the Ketone Moiety
| Reaction Type | Reagent(s) | Typical Product |
|---|---|---|
| Cyanohydrin Formation | HCN, KCN (catalyst) | 2-(4-Fluoro-3-mercaptophenylmethyl)-2-hydroxypropanenitrile |
| Acetal Formation | 2 eq. ROH, H⁺ catalyst | 2,2-Dialkoxy-1-(4-fluoro-3-mercaptophenyl)propane |
| Thioacetal Formation | 2 eq. RSH, Lewis/Brønsted acid | 2,2-Bis(alkylthio)-1-(4-fluoro-3-mercaptophenyl)propane |
| Imine Formation | R-NH₂, H⁺ catalyst | N-Alkyl-1-(4-fluoro-3-mercaptophenyl)propan-2-imine |
| Aldol Condensation (self) | NaOH or NaOEt, Heat | 4-(4-Fluoro-3-mercaptophenyl)-4-hydroxy-2-methylpentan-2-one and subsequent enone |
The protons on the carbons adjacent to the carbonyl group (alpha-carbons) are acidic and can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.comyoutube.com this compound has two such positions: the methyl group (C1) and the methylene (B1212753) group (C3). Deprotonation can lead to two different regioisomeric enolates. wikipedia.org
Kinetic Enolate: Forms faster by removing the less sterically hindered proton, which in this case would be from the methyl group. This is typically achieved using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures. masterorganicchemistry.comwikipedia.org
Thermodynamic Enolate: The more stable enolate, which is the more substituted one. Formation occurs at the methylene position, leading to a double bond conjugated with the aromatic ring. This is favored by using a smaller, strong base at higher temperatures, allowing equilibrium to be established. masterorganicchemistry.comwikipedia.org
Once formed, these enolates can react with a variety of electrophiles, allowing for functionalization at the alpha-position. masterorganicchemistry.comucsb.edu Common reactions include alkylation with alkyl halides and halogenation with sources like Br₂. masterorganicchemistry.comucsb.edu
Table 2: Alpha-Functionalization Reactions via Enolates
| Reaction Type | Reagent(s) | Position of Functionalization | Typical Product |
|---|---|---|---|
| Alkylation (Kinetic) | 1. LDA, -78 °C; 2. R-X | Methyl Group | 1-(4-Fluoro-3-mercaptophenyl)butan-2-one (if R=CH₃) |
| Alkylation (Thermodynamic) | 1. NaH, RT; 2. R-X | Methylene Group | 3-(4-Fluoro-3-mercaptophenyl)-2-alkanone |
| Halogenation (Base-catalyzed) | Br₂, NaOH | Methyl Group (leading to Haloform) | (4-Fluoro-3-mercaptophenyl)acetic acid (after haloform reaction) |
| Halogenation (Acid-catalyzed) | Br₂, Acetic Acid | Methylene Group | 1-Bromo-1-(4-fluoro-3-mercaptophenyl)propan-2-one |
The carbonyl group can undergo both reduction and oxidation reactions.
Reductions: The ketone can be reduced to a secondary alcohol, 1-(4-fluoro-3-mercaptophenyl)propan-2-ol. This is commonly achieved using metal hydride reagents. wikipedia.orgchemistrysteps.com
Sodium borohydride (NaBH₄): A mild reducing agent that selectively reduces aldehydes and ketones. wikipedia.orgnih.gov
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, also effective for this transformation. wikipedia.orgchemistrysteps.com
For complete deoxygenation to an alkane, converting the C=O group to a CH₂, more rigorous methods are employed:
Wolff-Kishner Reduction: Involves the formation of a hydrazone intermediate followed by elimination of nitrogen gas under strong basic conditions. masterorganicchemistry.com
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.
Catalytic Hydrogenation: Can reduce the ketone to an alcohol, and under more forcing conditions (higher pressure and temperature), may lead to the alkane. chemistrysteps.commasterorganicchemistry.com
Oxidations: Ketones are generally resistant to oxidation compared to aldehydes. youtube.com Strong oxidizing agents under harsh conditions (e.g., hot, concentrated nitric acid or KMnO₄) can cleave the carbon-carbon bonds adjacent to the carbonyl, leading to a mixture of carboxylic acids.
A more synthetically useful oxidation is the Baeyer-Villiger oxidation , which converts a ketone to an ester using a peroxy acid (e.g., m-CPBA). libretexts.org The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The migratory aptitude of the adjacent groups determines the product. For this compound, the (4-fluoro-3-mercaptophenyl)methyl group has a higher migratory aptitude than the methyl group, leading to the formation of (4-fluoro-3-mercaptophenyl)methyl acetate (B1210297). libretexts.org
Reactivity of the Thiol (-SH) Functional Group
The thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across a double (ene) or triple (yne) bond, respectively. wikipedia.orgrsc.orgwikipedia.org These reactions are known for their high efficiency, stereoselectivity, and tolerance of various functional groups. wikipedia.orgrsc.orgnih.gov
The most common mechanism is a free-radical chain reaction, which can be initiated by UV light or a radical initiator. wikipedia.orgalfa-chemistry.com
Initiation: A thiyl radical (RS•) is generated from the thiol (RSH).
Propagation: The thiyl radical adds to the alkene or alkyne in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating the thiyl radical to continue the chain. nih.gov
This reaction is highly valuable for surface modification, polymer synthesis, and bioconjugation. wikipedia.orgrsc.org The thiol group of this compound can be readily coupled with a wide range of alkene- and alkyne-containing molecules using this methodology.
Table 3: Thiol-Ene and Thiol-Yne Click Reactions
| Reaction Type | Coupling Partner | Initiator | Product Structure |
|---|---|---|---|
| Thiol-Ene | R'-CH=CH₂ | UV light or AIBN | Thioether: Ar-S-CH₂-CH₂-R' |
| Thiol-Yne (Mono-addition) | R'-C≡CH | UV light or AIBN | Vinyl Sulfide: Ar-S-CH=CH-R' (E/Z mixture) |
| Thiol-Yne (Di-addition) | R'-C≡CH (with excess thiol) | UV light or AIBN | Dithioacetal: Ar-S-CH(SR-Ar)-CH₂-R' |
*Ar represents the 2-(propan-2-one)-5-fluorophenyl group.
The sulfur atom in the thiol group can exist in various oxidation states, allowing for controlled oxidation to several different functional groups. rsc.org
Disulfides: Mild oxidizing agents, such as iodine (I₂), bromine (Br₂), or even atmospheric oxygen, can cause the oxidative coupling of two thiol molecules to form a disulfide bridge (Ar-S-S-Ar). chemistrysteps.com This reaction is reversible upon treatment with a reducing agent.
Sulfoxides and Sulfones: To achieve higher oxidation states, the thiol is typically first converted to a thioether (e.g., via alkylation). The resulting sulfide can then be selectively oxidized. Using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) will typically yield the sulfoxide (Ar-S(O)-R). nih.govorganic-chemistry.orgresearchgate.net Employing a stronger oxidizing agent or an excess of the oxidant (e.g., two or more equivalents of H₂O₂ or a peroxy acid like m-CPBA) will further oxidize the sulfoxide to the corresponding sulfone (Ar-S(O)₂-R). researchgate.netorganic-chemistry.org Direct oxidation of the thiol to sulfonic acid (Ar-SO₃H) can also be achieved with very strong oxidizing agents like nitric acid or KMnO₄.
Table 4: Oxidation Products of the Thiol Group
| Product | Oxidation State of Sulfur | Typical Reagent(s) |
|---|---|---|
| Disulfide | -1 | I₂, Br₂, O₂ (air) |
| Sulfoxide (from sulfide) | 0 | 1 eq. H₂O₂, NaIO₄ |
| Sulfone (from sulfide) | +2 | 2+ eq. H₂O₂, m-CPBA, KMnO₄ |
| Sulfonic Acid | +4 | KMnO₄, HNO₃ |
Metal-Thiolate Complexation Chemistry
The presence of a soft sulfur donor in the thiol group makes this compound a prime candidate for coordination chemistry. Upon deprotonation, the resulting thiolate anion is a potent ligand for a variety of metal ions, particularly soft or borderline Lewis acids.
Detailed research into analogous compounds, such as Schiff base ligands derived from fluorinated salicylaldehydes and sulfur-containing moieties, demonstrates the strong coordinating ability of thiocarbonyl sulfur and phenolic oxygen atoms with transition metal ions like Mn(II), Co(II), Cu(II), and Zn(II) ekb.eg. By analogy, the thiolate derived from this compound is expected to form stable metal-thiolate complexes. The coordination can occur exclusively through the sulfur atom, or potentially as a bidentate ligand if the ketone's enolate form participates. The nature of the metal ion and reaction conditions would determine the resulting complex's stoichiometry and geometry.
Table 1: Potential Metal-Thiolate Complexation of this compound
| Metal Ion (Example) | Expected Complex Type | Potential Geometry | Bonding Interaction |
|---|---|---|---|
| Ag(I) | Linear [Ag(SR)₂]⁻ or polymeric | Linear or Trigonal | Soft Acid - Soft Base |
| Hg(II) | [Hg(SR)₂] | Linear | Soft Acid - Soft Base |
| Cu(I) | Various, including clusters | Tetrahedral, Trigonal | Soft Acid - Soft Base |
Alkylation and Acylation of the Thiol
The thiol group is readily converted to its conjugate base, the thiolate, under basic conditions. This thiolate is a strong and soft nucleophile, readily participating in reactions with a range of electrophiles.
Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) proceeds via an Sₙ2 mechanism to yield the corresponding thioethers (sulfides). This is a robust and high-yielding transformation for protecting the thiol group or for introducing new alkyl fragments into the molecule.
Acylation: Acylation of the thiol can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction produces thioesters. Thioesters are important intermediates in organic synthesis and have unique reactivity compared to their oxygen-ester counterparts. Studies on similar keto-haloalkanes, where acetate replaces a halogen, demonstrate the facility of such nucleophilic substitution reactions nih.gov.
Table 2: Representative Alkylation and Acylation Reactions
| Reaction Type | Electrophile | Reagent/Conditions | Product Class |
|---|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | Base (e.g., NaH, K₂CO₃) | 1-(4-Fluoro-3-(methylthio)phenyl)propan-2-one |
| Alkylation | Benzyl Bromide (BnBr) | Base (e.g., NaH, K₂CO₃) | 1-(3-(Benzylthio)-4-fluorophenyl)propan-2-one |
| Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine) | S-(2-Fluoro-5-(2-oxopropyl)phenyl) ethanethioate |
Reactivity of the Fluorinated Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound towards substitution is complex, governed by the combined electronic effects of the fluoro, mercapto, and propan-2-one substituents.
Electrophilic Aromatic Substitution (EAS) with Deactivating Effects of Fluorine and Sulfur
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring wikipedia.org. The outcome is controlled by the directing effects and the activating/deactivating nature of the existing substituents.
1-propan-2-one group: This is a meta-directing deactivator due to the electron-withdrawing nature of the carbonyl group through resonance and induction.
3-mercapto group (-SH): This is an ortho, para-directing activator. The sulfur atom donates electron density to the ring via resonance through its lone pairs, which outweighs its inductive withdrawal.
4-fluoro group (-F): This is an ortho, para-directing deactivator. Fluorine is highly electronegative, withdrawing electron density inductively. While it can donate electron density via resonance, its inductive effect dominates, deactivating the ring. However, compared to other halogens, fluorine's resonance donation is more significant, and fluorobenzene's reactivity can be similar to benzene itself in some cases researchgate.net.
The positions open for substitution are C-2, C-5, and C-6. The directing effects are as follows:
The -SH group at C-3 directs ortho to C-2 and C-4 (blocked) and para to C-6.
The -F group at C-4 directs ortho to C-3 (blocked) and C-5.
The propan-2-one group at C-1 directs meta to C-3 (blocked) and C-5.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an electron-poor aromatic ring by a nucleophile masterorganicchemistry.comyoutube.com. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) libretexts.org.
In this compound, the fluorine atom can act as a leaving group. The rate of NAS often follows the order F > Cl > Br > I, because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic youtube.com.
The propan-2-one group is para to the fluorine, and its electron-withdrawing nature would help to stabilize the Meisenheimer intermediate, thereby activating the ring for NAS. The mercapto group is ortho to the fluorine. While it is an activator for EAS, its influence on NAS is more complex but its presence adjacent to the reaction center would modulate the electronic environment. Given the presence of a good leaving group (F) and a para electron-withdrawing group, the compound is a viable substrate for NAS reactions with strong nucleophiles (e.g., alkoxides, amides), leading to substitution at the C-4 position.
Directed Ortho Metalation (DOM) Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings organic-chemistry.org. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base wikipedia.orgbaranlab.org.
The subject molecule possesses two potential DMGs: the mercapto group at C-3 and the fluoro group at C-4.
Thiol as DMG: The acidic proton of the thiol group will be instantly removed by the organolithium base (e.g., n-BuLi) to form a lithium thiolate (-SLi). This thiolate is a potent DMG that directs the second equivalent of the base to deprotonate one of the adjacent ortho positions (C-2 or C-4).
Fluorine as DMG: Fluorine is considered a moderate DMG, capable of directing lithiation to its ortho positions (C-3 and C-5) organic-chemistry.org.
There is a competition between the directing power of the in-situ generated lithium thiolate and the fluorine atom. The thiolate group is generally a stronger DMG than fluorine. Therefore, metalation is most likely to occur at the C-2 position, directed by the thiolate at C-3. The C-4 position is sterically less accessible and electronically disfavored for deprotonation. Subsequent treatment of the resulting aryllithium species with an electrophile (E⁺) would yield a 2-substituted product.
Table 4: Plausible DOM Synthetic Sequence
| Step | Reagents | Intermediate/Product | Position Functionalized |
|---|---|---|---|
| 1. Thiolate Formation & Lithiation | 2.2 eq. n-BuLi, THF, -78 °C | 2-Lithio-1-(4-fluoro-3-lithiummercaptophenyl)propan-2-one | C-2 |
| 2. Electrophilic Quench | CO₂; then H₃O⁺ | 5-Acetyl-4-fluoro-2-mercaptobenzoic acid | C-2 |
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials nih.gov. The functional groups within this compound, particularly the ketone, make it a potentially valuable building block for various MCRs. While specific literature examples using this exact substrate are scarce, its participation in several classes of MCRs can be postulated.
Biginelli Reaction: The ketone functionality could potentially participate in a Biginelli or Biginelli-like reaction with an aldehyde and urea or thiourea to form dihydropyrimidinones or thiones, which are valuable heterocyclic scaffolds.
Hantzsch Pyridine Synthesis: While typically employing β-ketoesters, the ketone in this molecule could potentially be used in a Hantzsch-type synthesis with an aldehyde and an ammonia source to construct dihydropyridine derivatives.
Ugi and Passerini Reactions: The ketone can serve as the carbonyl component in isocyanide-based MCRs. In a Passerini reaction (3-component), it could react with a carboxylic acid and an isocyanide. In an Ugi reaction (4-component), it could react with an amine, a carboxylic acid, and an isocyanide to generate complex α-acylamino carboxamide structures organic-chemistry.orgnih.gov. The thiol group would likely need to be protected prior to these reactions.
Table 5: Potential Roles in Multi-Component Reactions
| MCR Name | Reactant Type | Potential Role of the Compound | Other Components | Product Scaffold |
|---|---|---|---|---|
| Biginelli Reaction | Ketone | Active methylene component | Aldehyde, Urea/Thiourea | Dihydropyrimidinone |
| Passerini Reaction | Carbonyl | Ketone component | Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |
Chemo-, Regio-, and Stereoselectivity in Complex Transformations
Comprehensive searches of available scientific literature and chemical databases did not yield specific studies detailing the chemo-, regio-, and stereoselectivity of this compound in complex chemical transformations. The reactivity of this molecule is governed by the interplay of its three key functional components: the fluoro-substituted aromatic ring, the mercapto (thiol) group, and the propan-2-one (ketone) moiety. While the general reactivity of these individual functional groups is well-established in organic chemistry, specific experimental data on how they influence each other's selectivity within this particular molecular framework is not publicly available.
The presence of a fluorine atom, a thiol group, and a ketone within the same molecule suggests a rich and complex reactivity profile. In theory, the fluorine atom, being highly electronegative, would influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. The thiol group is a versatile nucleophile and can also be oxidized to form disulfides or other sulfur-containing functional groups. The ketone functionality is susceptible to nucleophilic attack at the carbonyl carbon and can also undergo reactions at the alpha-carbons via enolate formation.
The interplay between these groups would be critical in determining the selectivity of any given transformation. For instance, in reactions involving both the thiol and the ketone, the relative nucleophilicity of the thiol and any external nucleophiles, as well as the electrophilicity of the carbonyl carbon, would dictate the chemoselectivity . The position of the fluorine and thiol groups on the aromatic ring would undoubtedly direct the regioselectivity of aromatic substitution reactions. Furthermore, the propan-2-one side chain introduces a prochiral center, suggesting that stereoselective reductions of the ketone or other reactions at the alpha-carbon could lead to the formation of chiral products, thus highlighting the potential for stereoselectivity .
However, without specific research findings, any detailed discussion on the chemo-, regio-, and stereoselectivity of this compound in complex transformations would be purely speculative. Detailed experimental studies, including reaction screenings, mechanistic investigations, and product characterization, are necessary to elucidate the specific reactivity patterns and selective transformations of this compound.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(4-Fluoro-3-mercaptophenyl)propan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the specific environment of the fluorine atom.
One-dimensional ¹H and ¹³C NMR spectra offer foundational information about the chemical environment of each unique proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to display distinct signals for both the aromatic and aliphatic regions. The three protons on the substituted benzene (B151609) ring will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The aliphatic portion of the molecule will show two signals: a singlet for the methylene (B1212753) (-CH₂) protons adjacent to the aromatic ring and a singlet for the terminal methyl (-CH₃) protons.
The ¹³C NMR spectrum, typically acquired with proton decoupling, would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The six aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached substituents (-F, -SH, -CH₂COCH₃). The fluorine atom will cause a characteristic large one-bond coupling (¹JCF) with the carbon it is directly attached to and smaller two- and three-bond couplings with neighboring carbons, which can be observed in a proton-coupled ¹³C spectrum. magritek.comnih.gov
Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 (C=O) | - | - | ~205 |
| C2 (CH₃) | ~2.2 | s | ~29 |
| C3 (CH₂) | ~3.7 | s | ~45 |
| C4 (Ar-C) | - | - | ~130 |
| C5 (Ar-CH) | ~7.1 | dd | ~128 |
| C6 (Ar-CH) | ~7.3 | d | ~117 |
| C7 (Ar-C-F) | - | - | ~160 (d, ¹JCF ≈ 245 Hz) |
| C8 (Ar-CH) | ~7.0 | t | ~116 (d, ²JCF ≈ 22 Hz) |
| C9 (Ar-C-SH) | - | - | ~125 |
Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for structural analysis. thermofisher.com The ¹⁹F nucleus has a spin of ½ and a high natural abundance, resulting in sharp signals and a wide range of chemical shifts that are very sensitive to the local electronic environment. huji.ac.il
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic effects of the other substituents on the ring. ucsb.edu Furthermore, this signal would appear as a multiplet due to coupling with the vicinal and meta protons on the aromatic ring, providing additional structural confirmation.
Predicted ¹⁹F NMR Data
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| Ar-F | ~ -115 | Multiplet | ³JHF, ⁴JHF |
Note: Chemical shifts are referenced relative to CFCl₃. colorado.edu
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra. science.gov
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu For this molecule, COSY would show correlations between the adjacent protons on the aromatic ring, helping to definitively assign their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This would unambiguously link the proton assignments for the -CH₂- and -CH₃ groups and the aromatic C-H protons to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful for connecting different parts of the molecule. Key correlations would be expected between the methyl protons (-CH₃) and the carbonyl carbon (C=O), as well as the methylene protons (-CH₂-), and between the methylene protons and the aromatic carbons.
Expected Key 2D NMR Correlations
| Experiment | Key Correlations | Information Gained |
| COSY | Aromatic H-5 ↔ Aromatic H-6; Aromatic H-6 ↔ Aromatic H-8 | Confirms connectivity of aromatic protons. |
| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6; H-8 ↔ C-8 | Assigns carbon signals for all protonated carbons. |
| HMBC | H-2 ↔ C-1, C-3; H-3 ↔ C-1, C-4, C-5 | Confirms propanone structure and its attachment to the ring. |
| HMBC | H-5 ↔ C-3, C-4, C-7, C-9 | Establishes connectivity across the aromatic ring. |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and can be used to deduce molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy, typically to four or five decimal places. nih.gov This precision allows for the determination of the unique elemental formula of a compound by distinguishing between molecules with the same nominal mass but different atomic compositions. pnnl.gov For this compound, HRMS would be used to confirm its molecular formula, C₉H₉FOS.
Predicted HRMS Data
| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |
| C₉H₉FOS | [M+H]⁺ | 199.0436 |
| C₉H₉FOS | [M+Na]⁺ | 221.0255 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. amazonaws.com The fragmentation pattern provides valuable information about the molecule's structure, as bonds break in predictable ways.
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. A likely fragmentation pathway would involve the cleavage of the C-C bond between the carbonyl group and the methylene group (alpha-cleavage), leading to characteristic fragment ions.
Predicted MS/MS Fragmentation Data for Precursor Ion [M+H]⁺ (m/z 199.0436)
| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 157.0170 | [M+H - C₂H₄O]⁺ (Loss of acetone) |
| 143.0014 | [M+H - C₃H₄O]⁺ (Loss of propanone via McLafferty rearrangement) |
| 127.9857 | [C₇H₅FS]⁺ (Benzylic cation after loss of acetyl group) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the functional groups present in a molecule by probing its vibrational modes.
For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its key structural features: the ketone carbonyl group, the aromatic ring, the carbon-fluorine bond, and the sulfhydryl (mercapto) group.
The carbonyl (C=O) stretching vibration of the propan-2-one moiety is anticipated to produce a strong absorption band in the IR spectrum, typically in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituted phenyl ring.
The aromatic ring would give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring typically result in a series of absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range.
The presence of the fluorine substituent would be confirmed by a strong C-F stretching band, which is typically observed in the 1000-1400 cm⁻¹ region of the IR spectrum. In Raman spectroscopy, the C-F stretching vibration can also be a useful diagnostic peak. researchgate.net
The sulfhydryl (S-H) stretching vibration of the mercapto group is often a weak absorption in the IR spectrum, appearing in the range of 2550-2600 cm⁻¹. Its observation can sometimes be challenging. Raman spectroscopy can be a more sensitive technique for detecting the S-H stretch.
The accompanying interactive data table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretching | 1700-1725 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-F | Stretching | 1000-1400 |
| S-H (Mercapto) | Stretching | 2550-2600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the solid state.
For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. The data obtained would allow for the precise measurement of the C=O, C-F, and C-S bond lengths, providing insight into the electronic effects of the substituents on the phenyl ring. The planarity of the aromatic ring and the conformation of the propan-2-one side chain relative to the ring could also be accurately determined.
Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the mercapto group or dipole-dipole interactions. This information is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for the title compound is not available, related structures have been elucidated using this technique, providing a framework for what might be expected. nih.govresearchgate.netvensel.orgnih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most powerful and widely used techniques in this regard.
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A robust HPLC method for this compound would be essential for assessing its purity and for preparative isolation.
Method development would involve the systematic optimization of several key parameters:
Column: A reversed-phase column, such as a C18 or C8, would likely be suitable for this relatively non-polar compound.
Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation of the target compound from any impurities.
Detection: A UV detector would be the most common choice, with the detection wavelength set to the λmax of the compound's chromophore, which is expected to be in the UV region due to the substituted benzene ring.
The retention time of the compound would be a characteristic parameter under a specific set of HPLC conditions. The peak area would be proportional to the concentration, allowing for quantitative analysis.
Gas chromatography is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. While this compound may have sufficient volatility for direct GC analysis, derivatization is often employed to improve its chromatographic properties and detection sensitivity.
For instance, the mercapto group could be derivatized to form a more volatile and less polar thioether or silyl (B83357) thioether. This would reduce the potential for peak tailing caused by the acidic proton of the thiol.
The development of a GC method would involve the selection of an appropriate capillary column (e.g., a non-polar or medium-polarity stationary phase) and the optimization of the temperature program. A flame ionization detector (FID) would provide a general response, while a mass spectrometer (MS) detector would offer the advantage of providing structural information based on the fragmentation pattern of the molecule, aiding in its identification. spectrabase.com
Theoretical and Computational Investigations of 1 4 Fluoro 3 Mercaptophenyl Propan 2 One
Spectroscopic Property Prediction and Validation
Predicted Vibrational Frequencies (IR/Raman):There are no published reports on the predicted infrared (IR) or Raman vibrational frequencies for 1-(4-Fluoro-3-mercaptophenyl)propan-2-one.
Without access to dedicated computational chemistry studies on this specific compound, a scientifically accurate article that adheres to the requested outline cannot be generated.
Reaction Mechanism Studies Using Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to elucidate the mechanisms of chemical reactions. These studies can provide valuable insights into the step-by-step process of bond breaking and formation.
Transition State Characterization for Key Transformations
A critical aspect of reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energetic properties are crucial for understanding the reaction's feasibility and rate. Computational chemists use various algorithms to locate these transient structures and verify them by analyzing their vibrational frequencies, where a single imaginary frequency corresponds to the motion along the reaction path.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of how a molecule moves and interacts with its environment over time. This is particularly useful for assessing the conformational flexibility of a molecule, identifying its preferred shapes, and understanding how it interacts with other molecules, such as solvents or biological macromolecules.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural or property-describing features of a set of molecules with a particular property of interest. By developing mathematical models, QSPR can be used to predict the properties of new, unstudied compounds. These models are built using a training set of molecules with known properties and then validated on a separate test set. The molecular descriptors used in QSPR studies can range from simple constitutional indices to complex quantum chemical parameters.
Without specific research on this compound, it is not possible to provide detailed research findings, data tables, or an in-depth analysis as requested. The scientific community has not yet directed its focus to the computational investigation of this specific compound.
Potential Applications of 1 4 Fluoro 3 Mercaptophenyl Propan 2 One and Its Derivatives Non Clinical Focus
Applications in Organic Synthesis as a Versatile Building Block
In the field of organic synthesis, compounds that offer multiple, selectively addressable reactive sites are of great value. sigmaaldrich.comlifechemicals.com 1-(4-Fluoro-3-mercaptophenyl)propan-2-one is an exemplary scaffold, as its mercapto, ketone, and fluoro-substituted aromatic moieties can participate in a diverse array of chemical reactions.
The constituent functional groups of this compound make it an ideal starting material for the synthesis of a variety of complex organic molecules, especially sulfur- and fluorine-containing heterocycles. dundee.ac.uke-bookshelf.de Heterocyclic compounds are a cornerstone of modern chemistry, and the introduction of fluorine and sulfur atoms can significantly modulate the physicochemical properties of the resulting molecules. nih.govnih.govsigmaaldrich.com
The ketone and mercapto groups can react in concert or sequentially to build heterocyclic rings. For instance, condensation reactions with dinucleophiles can lead to the formation of seven-membered rings like benzothiazepines. acs.org The reactivity of the ketone's α-carbon, combined with the nucleophilicity of the thiol, opens pathways to various sulfur-containing heterocycles that are otherwise challenging to synthesize.
Research Findings:
Thiophene (B33073) Derivatives: The mercapto group can be used to construct thiophene rings, which are important components in conductive polymers and materials with interesting optoelectronic properties. nih.gov
Thiazole (B1198619) Synthesis: The ketone functionality can react with a source of nitrogen and sulfur (e.g., Lawesson's reagent followed by an amine) to form thiazole rings.
Fluorinated Benzothiophenes: Intramolecular cyclization reactions, potentially involving the ketone and the aromatic ring, could be a route to fluorinated benzothiophene (B83047) derivatives. The presence of fluorine can enhance the metabolic stability and lipophilicity of molecules, a desirable trait in various chemical applications. ossila.com
1,3-Dithiolanes: The ketone can react with dithiols to form 1,3-dithiolane (B1216140) structures, a common protecting group strategy that also serves as a precursor for other functional group transformations. nih.gov
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle Class | Key Reacting Groups | Potential Synthetic Route |
|---|---|---|
| Benzothiazepines | Mercapto group, Ketone | Condensation with 2-aminothiophenol (B119425) or similar dinucleophiles. acs.org |
| Thiophenes | Mercapto group, Ketone α-carbon | Gewald reaction or similar multi-component reactions. |
| Thiazoles | Ketone, Mercapto group | Hantzsch thiazole synthesis variant. |
Asymmetric synthesis relies heavily on the use of chiral molecules to control the stereochemical outcome of a reaction. nih.gov this compound serves as a promising scaffold for the development of new chiral auxiliaries and ligands due to the presence of both a ketone and a sulfur-containing group. acs.orgresearchgate.net
The ketone can be stereoselectively reduced to a chiral alcohol, introducing a stereocenter. This new chiral center can then direct subsequent reactions on other parts of the molecule or on a substrate temporarily attached to it. msu.eduarizona.edu Furthermore, the sulfur atom of the mercapto group can be oxidized to a sulfoxide, which can itself be a stable stereogenic center, adding another layer of chiral complexity. organic-chemistry.org Organosulfur compounds are increasingly recognized as powerful ligands and organocatalysts in asymmetric synthesis. nih.govacs.org The combination of a fluorine atom, a potential stereogenic sulfur center, and a modifiable propanone side chain makes derivatives of this compound attractive candidates for ligands in transition-metal-catalyzed asymmetric transformations. rsc.org
Materials Science Applications
The unique combination of fluorine and sulfur atoms, along with reactive functional handles, makes this compound and its derivatives attractive for various applications in materials science.
The thiol and ketone groups provide reactive sites for polymerization. The thiol group can participate in thiol-ene "click" reactions or be oxidized to form disulfide bonds, which can act as cross-links in a polymer network. This disulfide linkage is reversible under specific redox conditions, which could be exploited to create self-healing or degradable polymer systems. The ketone functionality could also be used in polymerization reactions, such as aldol (B89426) condensations, to build polymer backbones.
The thiophenol moiety is an excellent anchor group for the modification of metal surfaces, particularly gold, silver, and copper. northwestern.edu Thiols spontaneously form highly ordered, self-assembled monolayers (SAMs) on these surfaces. mdpi.comtechconnect.org By using derivatives of this compound, it is possible to create functionalized surfaces where the properties are dictated by the terminal groups exposed at the SAM-air interface.
Research Findings:
Surface Wettability Control: The presence of the fluorine atom can be used to create surfaces with low surface energy, leading to hydrophobic or even superhydrophobic properties. researchgate.net By modifying the ketone group with hydrophilic moieties, the surface properties could be precisely tuned.
Patterning and Lithography: SAMs can be patterned using techniques like microcontact printing, allowing for the creation of chemically defined regions on a surface on the micrometer scale. techconnect.org
Sensor Development: The ability to immobilize specific molecules on a surface via the ketone group could be used to develop chemical sensors, where binding events on the surface are transduced into a measurable signal. The thiol-gold bond provides a stable and reliable method for electrode modification. researchgate.net
Table 2: Characteristics of Self-Assembled Monolayers (SAMs) from Thiophenols
| Property | Description | Relevance of this compound |
|---|---|---|
| Formation | Spontaneous chemisorption of thiol headgroup onto metal surfaces (e.g., gold, silver, copper). northwestern.edu | The thiophenol group provides a strong anchor for SAM formation. |
| Order | Molecules pack into a dense, quasi-crystalline 2D lattice. techconnect.org | The aromatic ring contributes to stabilizing intermolecular interactions. |
| Tunability | Surface properties are determined by the terminal functional group of the molecule. researchgate.net | The ketone and fluoro groups allow for tailored surface properties (e.g., wettability, reactivity). |
| Stability | Forms a stable covalent bond (Au-S), providing robust surface modification. researchgate.net | Ensures durability of the modified surface for various applications. |
The incorporation of both fluorine and sulfur into a polymer can impart a unique and desirable set of properties. nih.govman.ac.uk Sulfur-containing polymers are known for their high refractive indices and interesting electrochemical properties, while fluoropolymers are prized for their thermal stability, chemical resistance, and low surface energy. nih.govacs.orgresearchgate.net
By using this compound as a monomer or a precursor to a monomer, polymers that combine these attributes can be synthesized. For example, polymerization through the thiol group could lead to poly(phenylene sulfide) derivatives. These materials are of interest for applications in high-performance optics, electronics, and specialty coatings. The fluorine atom would further enhance thermal stability and chemical inertness while also modifying the polymer's electronic characteristics. nih.govmdpi.com
Table 3: Properties Imparted by Fluorine and Sulfur in Functional Polymers
| Element | Imparted Property | Potential Application Area |
|---|---|---|
| Sulfur | High Refractive Index, Redox Activity, Metal Coordination | Optical lenses, Antireflective coatings, Battery materials, Conductive polymers. nih.gov |
| Fluorine | High Thermal Stability, Chemical Inertness, Low Surface Energy, Lipophilicity | High-performance plastics, Non-stick coatings, Weather-resistant materials. sigmaaldrich.comman.ac.ukacs.org |
Chemical Biology Probes (In Vitro and Mechanistic Studies)
Chemical probes are essential small molecules used to study and manipulate biological systems. nih.gov The scaffold of this compound is well-suited for the design of such tools, particularly for fluorescent imaging and proteomic studies.
Fluorescent probes are invaluable for visualizing the intricate workings of cells with high sensitivity and specificity. rsc.org Derivatives of this compound could be engineered as fluorescent probes for non-clinical imaging of subcellular compartments. The design of such probes typically involves a fluorophore, a linker, and a targeting moiety.
The core structure of this compound can be chemically modified to attach a fluorophore. The mercapto (-SH) group is particularly useful for this purpose, as it can react with various electrophilic reagents to form stable thioether bonds. This allows for the conjugation of a wide range of fluorescent dyes.
Table 1: Potential Modifications for Subcellular Targeting
| Target Organelle | Potential Modifying Group | Rationale |
| Cell Membrane | Long alkyl chains, cholesterol | Increases lipophilicity for membrane insertion nih.gov |
| Mitochondria | Triphenylphosphonium cation | Positive charge facilitates accumulation in the negatively charged mitochondrial matrix |
| Lysosome | Morpholine or other basic amines | Accumulates in the acidic environment of the lysosome |
| Lipid Droplets | Nile Red-like structures | Nonpolar structures with affinity for neutral lipids mdpi.com |
This table presents hypothetical modifications based on established principles of fluorescent probe design.
Covalent labeling is a powerful technique in proteomics to identify and characterize protein function. nih.gov Probes that form a stable, covalent bond with their target proteins can be used to map active sites, identify novel binding pockets, and quantify protein expression levels. The thiol group in this compound makes it an ideal starting point for creating covalent probes.
Thiol-reactive groups are widely used in chemical biology for their ability to form covalent bonds with cysteine residues in proteins under physiological conditions. youtube.com By incorporating a reactive "warhead" that can form a covalent bond with a target protein, derivatives of this compound could be used to irreversibly label specific proteins of interest in vitro.
For proteomic applications, a "clickable" handle, such as an alkyne or azide, could be appended to the scaffold. After the probe has covalently labeled its target proteins in a complex biological sample, a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for detection) can be attached via click chemistry. nih.gov This approach, known as activity-based protein profiling (ABPP), allows for the selective enrichment and identification of labeled proteins by mass spectrometry. youtube.com
Agrochemical and Crop Protection Applications (Non-Toxicology/Safety Profile Focus)
The development of new agrochemicals is crucial for ensuring food security. The chemical scaffold of this compound and its derivatives holds potential for the discovery of novel active ingredients for crop protection.
The process of discovering new agrochemicals often begins with the identification of novel chemical scaffolds that can be elaborated to create a library of compounds for screening. The this compound structure contains several features that are attractive for agrochemical design. The fluorinated phenyl ring can enhance metabolic stability and membrane permeability, while the thiol and ketone functionalities provide handles for a wide range of chemical modifications.
Thiophenol derivatives have been utilized in the synthesis of various biologically active compounds, including some with applications in agriculture. wikipedia.orgnih.gov By systematically modifying the core structure of this compound, it is possible to generate a diverse set of molecules to be screened for herbicidal, fungicidal, or insecticidal activity.
Table 2: Potential Agrochemical Derivatives and Target Activities
| Derivative Class | Potential Target Activity | Rationale for Modification |
| Thioethers | Fungicide, Herbicide | Modification of the thiol group can alter biological activity and selectivity. |
| Sulfonamides | Herbicide | The sulfonamide group is a common feature in many commercial herbicides. |
| Oxime ethers | Insecticide | The ketone can be converted to an oxime, a scaffold found in some insecticides. |
| Heterocyclic derivatives | Broad-spectrum | Attachment of heterocyclic rings can significantly enhance biological activity. nih.gov |
This table outlines potential avenues for agrochemical research based on the provided scaffold.
A critical aspect of developing new agrochemicals is understanding their mechanism of action. Many successful pesticides function by inhibiting essential enzymes in the target pest or weed. mdpi.com The electrophilic nature of the ketone and the nucleophilicity of the thiol in the this compound scaffold suggest that its derivatives could act as enzyme inhibitors.
For example, the thiol group could potentially interact with metal ions in the active site of metalloenzymes, or the ketone could react with nucleophilic residues to form a covalent adduct. By designing and synthesizing focused libraries of derivatives, researchers could screen for inhibition of key enzymes in target organisms. Identifying the molecular target is a crucial step in optimizing the potency and selectivity of a new agrochemical lead. nih.gov
Analytical Chemistry Applications
The unique chemical properties of this compound and its derivatives also suggest potential applications in analytical chemistry. The presence of the thiol group, in particular, opens up possibilities for its use as a reagent for the detection and quantification of various analytes.
Thiophenols are known to be highly reactive and can participate in a variety of chemical reactions that result in a detectable signal. acs.org For instance, derivatives of this compound could be developed as chromogenic or fluorogenic reagents for the detection of heavy metal ions, as the thiol group can act as a chelating agent.
Furthermore, this compound could serve as a derivatizing agent in chromatography. By reacting with analytes that are otherwise difficult to detect, it could introduce a UV-absorbing or fluorescent tag, thereby enhancing the sensitivity and selectivity of the analytical method. A novel fluorescence labeling reagent has been shown to be effective for the analysis of thiophenols in industrial wastewater, highlighting the potential of this class of compounds in analytical applications. researchgate.net
Derivatizing Agent for Enhanced Chromatographic Separation
The presence of a nucleophilic thiol (-SH) group on the phenyl ring of this compound makes it a candidate for a pre-column derivatizing agent in chromatography, particularly High-Performance Liquid Chromatography (HPLC). Derivatization is a technique used to chemically modify an analyte to improve its chromatographic properties, such as retention, selectivity, and detectability.
The thiol group can react with various functional groups in analyte molecules to form stable thioether linkages. This process can be particularly useful for analytes that lack a strong chromophore or fluorophore, making them difficult to detect using common HPLC detectors like UV-Vis or fluorescence detectors. By attaching the this compound moiety, the resulting derivative gains the UV-absorbing properties of the phenyl ring, enhancing its detectability.
Potential Reactions for Derivatization:
The thiol group of this compound can undergo several types of reactions to form derivatives suitable for chromatographic analysis.
Nucleophilic Substitution: The thiolate anion (formed under basic conditions) is a strong nucleophile and can react with electrophilic centers in analytes, such as alkyl halides or epoxides, to form stable thioethers.
Michael Addition: The thiol group can react with α,β-unsaturated carbonyl compounds (e.g., maleimides, acrylates) via a Michael addition reaction. This is a common strategy for derivatizing proteins and peptides at cysteine residues.
The fluorine atom on the phenyl ring can also contribute to enhanced separation by modifying the polarity and retention characteristics of the derivative. Furthermore, the ketone group provides an additional site for potential secondary derivatization if required, offering a dual-functional derivatizing agent.
Hypothetical Derivatization Reaction with an Alkyl Halide:
R-X + HS-C6H3(F)-CH2C(O)CH3 → R-S-C6H3(F)-CH2C(O)CH3 + HX
Where R-X represents an analyte containing a halide leaving group.
Table 1: Potential Analyte Classes for Derivatization with this compound
| Analyte Class | Functional Group | Derivatization Reaction | Purpose of Derivatization |
| Alkyl Halides | -X (Cl, Br, I) | Nucleophilic Substitution | Introduction of a UV-active moiety |
| Epoxides | Oxirane ring | Nucleophilic Ring Opening | Enhanced detectability and altered polarity |
| α,β-Unsaturated Carbonyls | C=C-C=O | Michael Addition | Improved chromatographic resolution and detection |
| Sulfonyl Chlorides | -SO2Cl | Nucleophilic Substitution | Stable derivative formation for quantification |
Reagent for Specific Analyte Detection
The ketone functional group (-C(O)CH3) in this compound allows it to serve as a reagent for the specific detection of certain analytes, particularly those that react selectively with carbonyl compounds. This can be the basis for developing colorimetric or fluorometric detection methods.
One of the most well-known reactions of ketones is their condensation with hydrazine (B178648) derivatives to form hydrazones. This reaction is often used for the qualitative and quantitative analysis of aldehydes and ketones. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces brightly colored 2,4-dinitrophenylhydrazone precipitates, which can be detected and quantified spectrophotometrically.
In the context of this compound, the compound itself could be used to detect the presence of hydrazines or other carbonyl-reactive species in a sample. Conversely, derivatives of this compound, where the thiol group is attached to a reporter molecule (e.g., a fluorophore), could be used to "tag" analytes that react with the ketone.
Reaction with Hydrazine for Detection:
R-NHNH2 + CH3C(O)CH2-C6H3(F)-SH → R-NHN=C(CH3)CH2-C6H3(F)-SH + H2O
Where R-NHNH2 is the analyte to be detected. The formation of the hydrazone can be monitored by various analytical techniques.
Furthermore, the presence of the fluorine atom could be exploited in the development of probes for 19F NMR-based detection methods, offering a highly specific and quantitative analytical tool. The thiol group also provides a handle for immobilization onto solid supports, such as sensor surfaces or chromatography resins, to create selective materials for analyte capture and detection.
Table 2: Potential Detection Applications of this compound and its Derivatives
| Detection Principle | Analyte Target | Potential Method | Role of this compound |
| Colorimetric Detection | Hydrazines, Hydroxylamines | Spectrophotometry | Formation of colored hydrazones/oximes |
| Fluorescence Quenching/Enhancement | Analytes that interact with the aromatic ring or thiol group | Fluorometry | The core structure of a fluorescent probe |
| 19F NMR Spectroscopy | Analytes that react with the ketone or thiol group | NMR Spectroscopy | As a 19F-containing reporter molecule |
| Surface-Based Sensing | Analytes with affinity for the molecule | Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM) | Immobilized on a sensor surface via the thiol group |
Future Perspectives and Emerging Research Directions for 1 4 Fluoro 3 Mercaptophenyl Propan 2 One
Development of More Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a molecule like 1-(4-fluoro-3-mercaptophenyl)propan-2-one, future research will likely focus on developing synthetic routes that are both efficient and environmentally benign. Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be a key metric in this endeavor. jk-sci.comrsc.org
Current synthetic strategies for similar ketones often involve multi-step processes that may generate significant waste. organic-chemistry.org Future approaches could explore catalytic methods that minimize the use of stoichiometric reagents. For instance, the direct C-H activation of fluorinated thiophenol derivatives followed by coupling with a propanone equivalent could offer a more atom-economical route. Ruthenium-catalyzed reactions, for example, have shown promise in the atom- and step-economical synthesis of esters from ketones and carboxylic acids, and similar principles could be applied here. acs.orgacs.org
| Synthetic Strategy | Description | Potential Advantages | Key Research Challenges |
| Catalytic C-H Functionalization | Direct activation and functionalization of C-H bonds on the fluoro-mercaptophenyl precursor. | Reduced number of synthetic steps, higher atom economy. | Regioselectivity, catalyst stability, and functional group tolerance. |
| One-Pot/Tandem Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. | Increased efficiency, reduced solvent use and waste. | Compatibility of reagents and catalysts, optimization of reaction conditions. |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved safety, scalability, and process control. | Reactor design, catalyst immobilization, and handling of multiphasic systems. |
| Biocatalysis | Use of enzymes to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, and reduced environmental impact. | Enzyme discovery and engineering, substrate scope, and operational stability. |
Exploration of Unconventional Reactivity Patterns and Catalytic Transformations
The presence of both a thiol (-SH) and a ketone (C=O) group in this compound opens up avenues for exploring novel reactivity. The thiol group is known for its nucleophilicity and its ability to participate in various coupling reactions. wikipedia.org The ketone moiety can undergo a wide range of transformations, including aldol (B89426) reactions, reductions, and oxidations.
Future research could investigate the intramolecular interactions between the thiol and ketone groups, potentially leading to the synthesis of novel sulfur-containing heterocycles. The development of catalytic systems that can selectively activate either the C-S or C=O bond would enable a diverse range of chemical transformations. For example, the unconventional reactivity of thiols with ethynylbenziodoxolone (EBX) reagents to form 1,2-dithio-1-alkenes highlights the potential for discovering new reaction pathways involving the thiol group. nih.govnih.govresearchgate.net
| Reaction Type | Description | Potential Products | Catalytic Systems of Interest |
| Intramolecular Cyclization | Ring formation involving the thiol and ketone functionalities. | Thiophene (B33073), thiopyran, and other sulfur-containing heterocycles. | Acid or base catalysis, transition metal catalysis. |
| Thiol-Ene "Click" Chemistry | Radical or base-catalyzed addition of the thiol to an unsaturated bond. | Functionalized thioethers. | Photoinitiators, radical initiators, or basic catalysts. |
| Cross-Coupling Reactions | Palladium or copper-catalyzed coupling of the thiol with various partners. | Aryl sulfides, vinyl sulfides. | Palladium, copper, or nickel catalysts with appropriate ligands. |
| Reductive Condensation | Reaction of the ketone with other carbonyl compounds under reductive conditions. | Functionalized alcohols and alkanes. | Transition metal hydrides, organocatalysts. |
Integration of Advanced Machine Learning and AI in Compound Design and Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules. nih.govmdpi.com For this compound, AI and ML could be employed in several key areas.
Predictive models can be developed to forecast the physicochemical properties, reactivity, and potential applications of derivatives of this compound. By training algorithms on large datasets of known molecules, it is possible to predict properties such as solubility, stability, and even potential biological activity without the need for extensive experimental work. nih.gov Generative models, on the other hand, can design novel molecules based on the this compound scaffold with optimized properties for specific applications. youtube.com
| AI/ML Application | Description | Potential Impact | Required Data |
| Property Prediction | Using quantitative structure-property relationship (QSPR) models to predict chemical and physical properties. | Rapid screening of virtual libraries of derivatives, prioritization of synthetic targets. | Large datasets of compounds with experimentally determined properties. |
| Retrosynthesis Planning | AI-powered tools to design efficient synthetic routes to the target compound and its analogs. | Identification of novel and more efficient synthetic pathways. | Reaction databases and known synthetic transformations. |
| De Novo Design | Generative models to create new molecules with desired properties based on the core scaffold. | Discovery of novel compounds with enhanced performance for specific applications. | Datasets of molecules with desired properties and structural features. |
| Reaction Optimization | ML algorithms to optimize reaction conditions for the synthesis of the compound and its derivatives. | Improved reaction yields, reduced costs, and faster process development. | Experimental data from reaction screening and optimization studies. |
Design and Synthesis of Hybrid Materials Incorporating the Compound
The unique combination of functional groups in this compound makes it an attractive building block for the design of advanced materials. The thiol group can be used to anchor the molecule to surfaces or to form self-assembled monolayers. The aromatic ring and ketone group can be modified to tune the electronic and optical properties of the resulting materials.
Future research could focus on the synthesis of hybrid materials where this compound is integrated into polymers, metal-organic frameworks (MOFs), or nanoparticles. For instance, organosulfur compounds are being explored for use in rechargeable lithium batteries. acs.orgresearchgate.net The incorporation of this compound into a polymer backbone could lead to new cathode materials with improved performance.
| Material Type | Method of Incorporation | Potential Applications | Key Properties to Investigate |
| Functional Polymers | Copolymerization of a derivative of the compound with other monomers. | Membranes for separation, sensors, and electronic devices. | Thermal stability, mechanical properties, and conductivity. |
| Self-Assembled Monolayers (SAMs) | Chemisorption of the thiol group onto a metal surface (e.g., gold, silver). | Corrosion inhibitors, biosensors, and molecular electronics. | Surface coverage, packing density, and electronic properties. |
| Metal-Organic Frameworks (MOFs) | Use of a dicarboxylic acid derivative of the compound as an organic linker. | Gas storage, catalysis, and chemical sensing. | Porosity, surface area, and chemical stability. |
| Nanoparticle Functionalization | Covalent attachment of the compound to the surface of nanoparticles. | Drug delivery, imaging, and catalysis. | Biocompatibility, targeting efficiency, and catalytic activity. |
Unexplored Frontiers in Chemical Biology and Material Science Applications (strictly non-clinical)
While clinical applications are beyond the scope of this discussion, the unique chemical properties of this compound suggest a range of potential applications in chemical biology and material science. The thiol group can react with biological molecules, making it a potential tool for bioconjugation and labeling studies. nih.gov The fluorinated phenyl group can serve as a reporter for 19F NMR studies, a powerful technique for probing molecular interactions and environments.
In material science, the compound could be used to develop novel sensors or responsive materials. For example, the thiol group could be used to detect heavy metal ions, while the ketone group could be modified to create a fluorescent probe. The development of new materials with tailored optical, electronic, or mechanical properties based on this scaffold is a promising area for future research.
| Application Area | Specific Use | Underlying Principle | Future Research Direction |
| Chemical Biology | Development of chemical probes for studying biological systems. | The reactivity of the thiol group with specific biomolecules. | Design of probes with enhanced selectivity and sensitivity. |
| 19F NMR Spectroscopy | Use as a reporter molecule for studying molecular interactions. | The fluorine atom provides a sensitive NMR signal. | Incorporation of the compound into larger molecules to study their structure and dynamics. |
| Chemical Sensing | Creation of sensors for the detection of specific analytes. | The interaction of the functional groups with the target analyte leads to a detectable signal. | Development of sensors with high selectivity, sensitivity, and rapid response times. |
| Smart Materials | Design of materials that respond to external stimuli (e.g., light, pH, temperature). | The functional groups can be modified to undergo reversible chemical or physical changes. | Creation of materials with tunable and reversible properties for applications in soft robotics and adaptive systems. |
Q & A
Q. What are the recommended synthetic routes for 1-(4-Fluoro-3-mercaptophenyl)propan-2-one, and how do reaction conditions influence yield?
Methodological Answer:
- Friedel-Crafts Acylation: React 4-fluoro-3-mercaptobenzoic acid derivatives with propan-2-one precursors under acidic conditions (e.g., AlCl₃ or H₂SO₄ catalysis). Monitor temperature (60–80°C) to avoid over-acylation byproducts .
- Thiol Protection: Protect the mercapto (-SH) group using trityl or acetyl protecting agents before ketone formation to prevent undesired oxidation or dimerization .
- Yield Optimization: Use HPLC (C18 columns, acetonitrile/water mobile phase) to track intermediates. Yields typically range from 45–65%, with purity >95% achievable via silica gel chromatography .
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect signals at δ 2.1–2.3 ppm (acetone methyl groups) and δ 6.8–7.5 ppm (aromatic protons). The -SH proton may appear as a broad singlet at δ 3.5–4.0 ppm .
- ¹³C NMR: Peaks at ~205 ppm (ketone carbonyl) and 110–160 ppm (fluorinated aromatic carbons) .
- X-ray Crystallography: Use SHELX software for refinement. The fluorine and sulfur atoms will exhibit distinct electron density maps .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 198.2 (calculated for C₉H₈FOS) .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the mercapto group.
- Oxidation Mitigation: Add antioxidants (e.g., BHT at 0.1% w/w) to liquid formulations. For solid-state storage, use argon-purged containers .
- Degradation Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV tracking. Typical degradation products include disulfide dimers (~5% under oxidative conditions) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals. The ketone group (LUMO at –1.8 eV) is susceptible to nucleophilic attack, while the fluorine atom withdraws electron density, enhancing electrophilicity .
- Solvent Effects: Simulate in polar aprotic solvents (e.g., DMSO) to predict reaction rates. Dielectric constant (ε) >30 increases ketone activation by 20–30% compared to non-polar solvents .
- Validation: Compare computational results with experimental kinetics (e.g., reaction with Grignard reagents). Discrepancies >10% suggest revisiting basis sets (e.g., switch from B3LYP/6-31G* to M06-2X/cc-pVTZ) .
Q. How should conflicting spectral data (e.g., NMR vs. IR) be resolved during characterization?
Methodological Answer:
- Cross-Validation:
- IR Spectroscopy: Confirm ketone C=O stretch at ~1715 cm⁻¹ and -SH stretch at 2550–2600 cm⁻¹. Absence of the latter suggests oxidation .
- 2D NMR: Use HSQC to correlate aromatic protons with carbons; NOESY to confirm spatial proximity of -SH and fluorine .
- Contradiction Analysis: If NMR suggests purity but IR shows impurities, perform GC-MS to detect volatile byproducts (e.g., disulfides) .
- Case Example: A missing -SH signal in NMR but present in IR indicates proton exchange; repeat NMR in DMSO-d₆ with trace D₂O .
Q. What strategies optimize enantioselective synthesis of derivatives using this compound?
Methodological Answer:
- Chiral Catalysts: Employ Jacobsen’s thiourea catalysts for asymmetric aldol reactions. Enantiomeric excess (ee) >80% achievable at –40°C .
- Dynamic Kinetic Resolution: Use lipases (e.g., CAL-B) in biphasic systems (toluene/water) to resolve racemic mixtures. Monitor ee via chiral HPLC (Chiralpak IA column) .
- Crystallization-Induced Asymmetry: Seed reactions with enantiopure crystals. Single-crystal X-ray data (SHELXL refinement) confirms configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
